molecular formula C21H26N4O5 B5610873 3-{2-oxo-2-[2-oxo-3-(2-phenylpropyl)-1-oxa-3,8-diazaspiro[4.5]dec-8-yl]ethyl}imidazolidine-2,4-dione

3-{2-oxo-2-[2-oxo-3-(2-phenylpropyl)-1-oxa-3,8-diazaspiro[4.5]dec-8-yl]ethyl}imidazolidine-2,4-dione

Cat. No. B5610873
M. Wt: 414.5 g/mol
InChI Key: GTLFUZJMZOBBER-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related diazaspiro and imidazolidine derivatives involves multi-step processes that are generally cost-effective and yield high-purity products. One example is the three-step synthesis of 1-methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione, which demonstrates a facile pathway to N-1 monosubstituted spiro carbocyclic imidazolidine-2,4-diones with overall yields around 60% (Pardali et al., 2021).

Molecular Structure Analysis

The molecular structure of these compounds often involves spiro configurations, which can be characterized by different forms of hydrogen bonding and distinct geometric arrangements. For example, the crystallization of 1,4-diazaspiro[4.5]decane-2,3-dione revealed two independent molecules in the asymmetric unit with nearly identical geometry but differing hydrogen bonding styles (Staško et al., 2002).

Chemical Reactions and Properties

These compounds participate in various chemical reactions, such as the regioselective ring opening of thiaisatoic anhydride with α-amino acids, leading to libraries of imidazolidine derivatives in a one-pot process (Brouillette et al., 2009). Another example is the oxidative spiro-bromocyclization of propiolamide, mediated by ZnBr2, for the synthesis of bromo-azaspiro diones with high efficiency (He & Qiu, 2017).

Physical Properties Analysis

The physical properties of these compounds, such as crystallinity and molecular geometry, are critical for understanding their behavior in chemical reactions and potential applications. The crystal structure analysis of a benzyl-azaspiro compound highlighted its planar conformation and three-centered hydrogen bonding pattern, which are influenced by π conjugation (Manjunath et al., 2011).

Chemical Properties Analysis

The chemical properties, including reactivity and potential for forming derivatives, are integral to the compound's applications. For instance, the synthesis and characterization of 3-(arylsulfonyl)spiroimidazolidine-2,4-diones demonstrated the ability to introduce various substituents, significantly affecting their hypoglycemic activity in vivo (Iqbal et al., 2012).

properties

IUPAC Name

3-[2-oxo-2-[2-oxo-3-(2-phenylpropyl)-1-oxa-3,8-diazaspiro[4.5]decan-8-yl]ethyl]imidazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N4O5/c1-15(16-5-3-2-4-6-16)12-24-14-21(30-20(24)29)7-9-23(10-8-21)18(27)13-25-17(26)11-22-19(25)28/h2-6,15H,7-14H2,1H3,(H,22,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTLFUZJMZOBBER-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN1CC2(CCN(CC2)C(=O)CN3C(=O)CNC3=O)OC1=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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